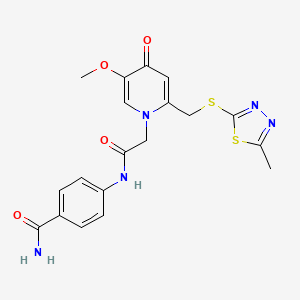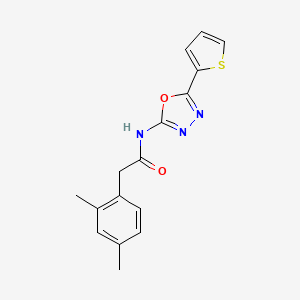
2-(2,4-dimethylphenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dimethylphenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study by (Gul et al., 2017) focused on the synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds, a class known for its pharmacological activities. The research involved converting aryl/aralkyl organic acids into a new series of acetamide derivatives, which were then tested for antimicrobial and hemolytic activity. The compounds showed variable antimicrobial activity against selected microbial species, with some demonstrating potent effects, indicating their potential for further biological screening and application trials.
α-Glucosidase Inhibitory Potential
In another study, (Iftikhar et al., 2019) synthesized a series of N‐aryl/aralkyl derivatives of acetamides that were evaluated for their α-glucosidase inhibitory potential. The compounds exhibited promising inhibitory activity, suggesting their potential as drug leads for treating conditions related to α-glucosidase, such as diabetes.
Antimicrobial Agents against Multidrug-resistant Bacteria
Research by (Joshi and Parikh, 2013) synthesized chalcones-bearing 1,3,4-oxadiazole derivatives as novel bio-active antimicrobial agents against multidrug-resistant bacteria and fungi. This study highlights the potential of these compounds in addressing the challenge of antibiotic resistance.
Acetylcholinesterase Inhibitory Activity
A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide was synthesized and tested for their inhibitory activity against enzymes such as acetylcholinesterase (AChE), as reported by (Rehman et al., 2013). The compounds showed relative activity against AChE, indicating their potential use in treating conditions like Alzheimer's disease.
Antibacterial Activity
(Ramalingam et al., 2019) synthesized derivatives of acetamides with significant antibacterial activity. This work further emphasizes the potential of such compounds in developing new antibacterial agents.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-5-6-12(11(2)8-10)9-14(20)17-16-19-18-15(21-16)13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGNVAZIUKTWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2897267.png)
![[(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride](/img/structure/B2897268.png)

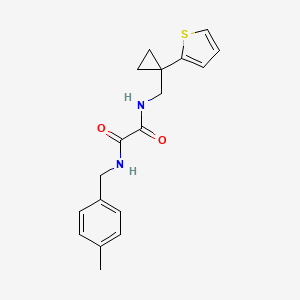
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2897272.png)
![2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2897274.png)
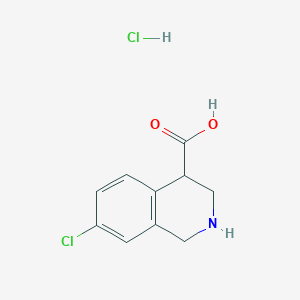
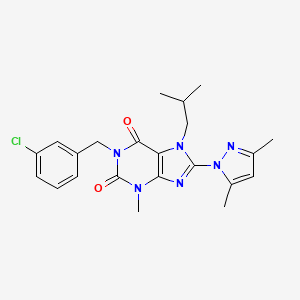
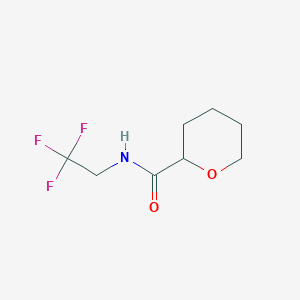
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2897285.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2897286.png)

![2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2897289.png)
